
(2,4-Difluorophenyl)methylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluorophenyl)methylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of boronic acid, where the boron atom is bonded to a (2,4-difluorophenyl)methyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)methylboronic acid typically involves the reaction of 2,4-difluorobenzyl bromide with a boronic ester or boronic acid derivative. One common method is the reaction of 2,4-difluorobenzyl bromide with trimethyl borate in the presence of a base, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of Grignard reagents or organolithium compounds. For example, 2,4-difluorobenzyl magnesium bromide can react with trimethyl borate to produce this compound after hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions: (2,4-Difluorophenyl)methylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: (2,4-Difluorophenyl)methylboronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It is a valuable reagent in the formation of carbon-carbon bonds, which are crucial in the development of new pharmaceuticals and materials .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a versatile tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of light-emitting diodes (LEDs) and other optoelectronic devices is particularly noteworthy .
Mecanismo De Acción
The mechanism of action of (2,4-Difluorophenyl)methylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 2,4-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
Comparison: (2,4-Difluorophenyl)methylboronic acid is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring specific electronic characteristics. Compared to phenylboronic acid, the difluorinated derivative offers enhanced reactivity and selectivity in certain coupling reactions .
Propiedades
Fórmula molecular |
C7H7BF2O2 |
|---|---|
Peso molecular |
171.94 g/mol |
Nombre IUPAC |
(2,4-difluorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H7BF2O2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2 |
Clave InChI |
LPRYCDCYMXRYJC-UHFFFAOYSA-N |
SMILES canónico |
B(CC1=C(C=C(C=C1)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


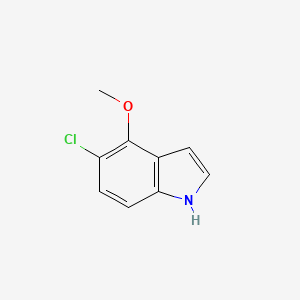
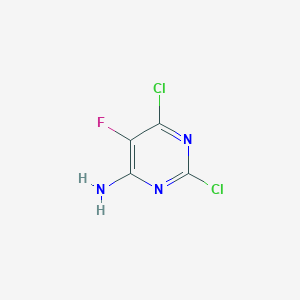
![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
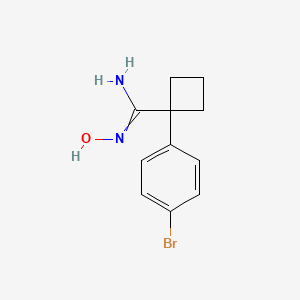
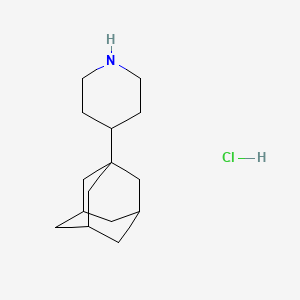
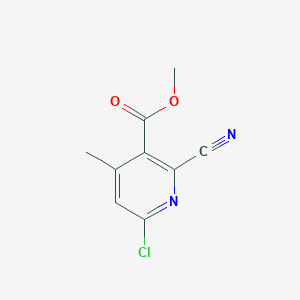
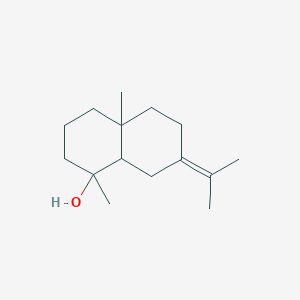
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
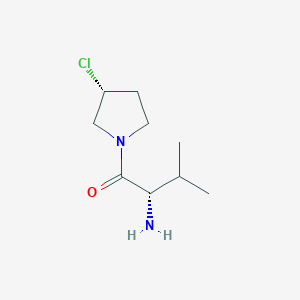
![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
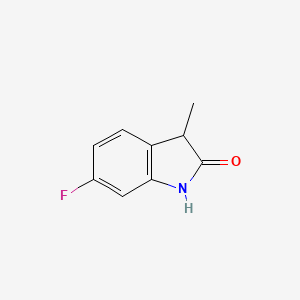
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
